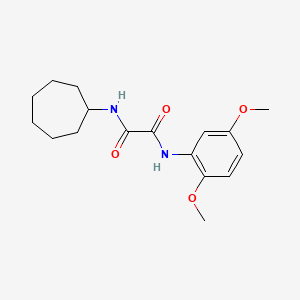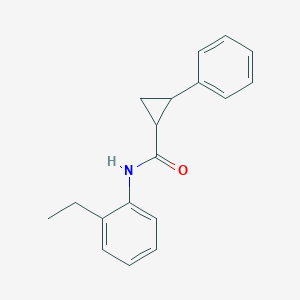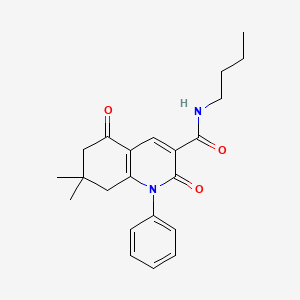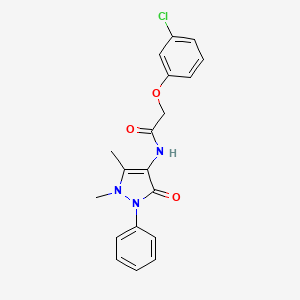
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide, also known as CT-3, is a synthetic compound that has been studied for its potential therapeutic properties. This compound belongs to the family of cannabinoids, which are known to interact with the endocannabinoid system in the body. In
Mécanisme D'action
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide interacts with the endocannabinoid system in the body, which is involved in regulating various physiological processes such as pain, inflammation, and immune function. Specifically, N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has been shown to activate the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory effects, which may contribute to the therapeutic properties of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the inflammatory response. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide is its high purity and yield, which makes it suitable for scientific research. However, one limitation is that it is a synthetic compound, which may limit its potential for use in clinical settings. Additionally, more research is needed to fully understand the safety and efficacy of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide.
Orientations Futures
There are several future directions for research on N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide. One area of focus is the potential use of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide in the treatment of inflammatory diseases such as arthritis. Additionally, more research is needed to understand the safety and efficacy of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide in animal models and humans. Further studies are also needed to explore the potential use of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide in cancer therapy and other disease states. Overall, N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide is a promising compound that has the potential to be a valuable tool in scientific research and potentially in clinical settings.
Méthodes De Synthèse
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with cycloheptylamine to form an intermediate. This intermediate is then reacted with ethanediamine to produce N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide. The synthesis method has been optimized to produce high yields of pure N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide, making it suitable for scientific research.
Applications De Recherche Scientifique
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory effects in animal models, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-22-13-9-10-15(23-2)14(11-13)19-17(21)16(20)18-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACMLIIPQHBXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5089596.png)
![butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5089602.png)
![1-acetyl-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5089616.png)

![1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089624.png)
![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5089658.png)
![2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B5089661.png)
![10-acetyl-11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5089668.png)
![3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B5089680.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5089684.png)

![N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089697.png)
